8-aza-11-deoxyprostaglandin E1
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Overview
Description
8-aza-11-deoxyprostaglandin E1 is a synthetic analog of prostaglandin E1. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This compound is particularly interesting due to its potential therapeutic applications and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-aza-11-deoxyprostaglandin E1 involves several steps, starting from commercially available starting materials. The process typically includes the formation of a chiral cyclopentane core, followed by the sequential incorporation of lipid chains through bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .
Industrial Production Methods: Industrial production methods for prostaglandin analogs like this compound often involve chemoenzymatic synthesis. This method is cost-effective and allows for the production of high-purity compounds on a large scale .
Chemical Reactions Analysis
Types of Reactions: 8-aza-11-deoxyprostaglandin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various prostaglandin analogs with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
8-aza-11-deoxyprostaglandin E1 has several scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin synthesis and reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Potential therapeutic applications in treating cardiovascular diseases, inflammation, and other conditions.
Mechanism of Action
The mechanism of action of 8-aza-11-deoxyprostaglandin E1 involves its interaction with specific prostaglandin receptors. It acts as an agonist for these receptors, leading to the activation of intracellular signaling pathways. This activation results in various physiological effects, such as vasodilation, bronchodilation, and modulation of inflammatory responses .
Comparison with Similar Compounds
Prostaglandin E1: A naturally occurring prostaglandin with similar biological activities.
11-deoxyprostaglandin E1: Another synthetic analog with comparable properties.
Misoprostol: A synthetic prostaglandin E1 analog used to reduce the risk of NSAID-induced gastric ulcers.
Uniqueness: 8-aza-11-deoxyprostaglandin E1 is unique due to its structural modifications, which can result in different receptor selectivity and potency compared to other prostaglandin analogs. These differences make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H33NO4 |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
7-[(2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid |
InChI |
InChI=1S/C19H33NO4/c1-2-3-6-9-17(21)13-11-16-12-14-18(22)20(16)15-8-5-4-7-10-19(23)24/h11,13,16-17,21H,2-10,12,14-15H2,1H3,(H,23,24)/b13-11+/t16-,17-/m0/s1 |
InChI Key |
XOPMUDZOEKPBQZ-NSNJOPQOSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CCC(=O)N1CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1CCC(=O)N1CCCCCCC(=O)O)O |
Origin of Product |
United States |
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